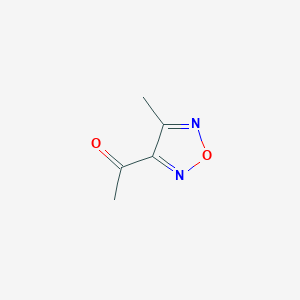

1-(4-Methyl-1,2,5-oxadiazol-3-yl)ethanone

Übersicht

Beschreibung

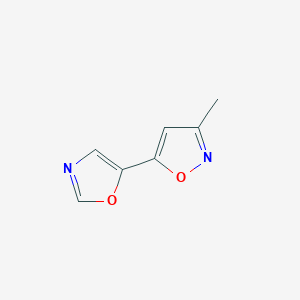

1-(4-Methyl-1,2,5-oxadiazol-3-yl)ethanone is a compound that falls within the category of oxadiazole derivatives. Oxadiazoles are a class of heterocyclic compounds that have garnered interest in various fields of chemistry due to their diverse chemical and physical properties.

Synthesis Analysis

The synthesis of oxadiazole derivatives often involves cyclization of acyl hydrazones, which can be derived from hydrazides and methyl ketones (Gao et al., 2015). Specific synthesis methods may vary depending on the substituents and desired properties of the final compound.

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives, including compounds similar to 1-(4-Methyl-1,2,5-oxadiazol-3-yl)ethanone, often features significant dihedral angles between different rings in the molecule, contributing to their distinct chemical behaviors (Xu et al., 2005).

Chemical Reactions and Properties

Oxadiazole derivatives are known for their reactivity and the ability to undergo various chemical transformations. They can participate in different types of reactions due to the presence of reactive functional groups.

Physical Properties Analysis

The physical properties of oxadiazole derivatives like 1-(4-Methyl-1,2,5-oxadiazol-3-yl)ethanone can be influenced by their structural features. Properties such as solubility, melting points, and crystallinity are determined by the molecular arrangement and intermolecular interactions within the compound.

Chemical Properties Analysis

Chemically, oxadiazole derivatives exhibit a range of activities, including antimicrobial properties. For instance, certain 1,3,4-oxadiazole compounds have shown significant antimicrobial activity (Salimon et al., 2011). These properties are often explored for potential pharmaceutical applications.

Wissenschaftliche Forschungsanwendungen

Mononuclear Heterocyclic Rearrangement : 5-Arylisoxazole-3-hydroxamic acids were transformed into 3,4-substituted 1,2,5-oxadiazoles. This rearrangement process has potential applications in organic synthesis and drug discovery (Potkin et al., 2012).

Synthesis and Characterization for Cytotoxic Evaluation : Novel derivatives of 1,3,4-oxadiazole compounds were synthesized and evaluated for cytotoxicity on human carcinoma cell lines. Such studies are crucial for the development of new chemotherapeutic agents (Adimule et al., 2014).

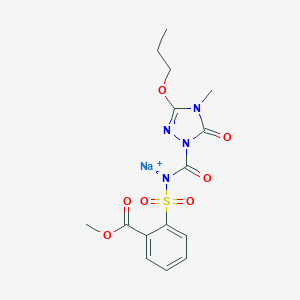

Antimicrobial Activity : The synthesis of 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone showed significant antimicrobial activity. This discovery highlights the potential of such compounds in developing new antimicrobial agents (Salimon et al., 2011).

Antibacterial and Antifungal Activity : A study synthesized new 1-(2-aryl-5-phenethyl-1,3,4-oxadiazol-3(2H)-yl)ethanones and evaluated them for anti-bacterial and anti-fungal activity. Such research is essential in the fight against resistant microbial strains (Fuloria et al., 2009).

HIV-1 Replication Inhibition : N-Arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives were synthesized as inhibitors of HIV-1 replication. This research contributes to the ongoing effort to find effective treatments for HIV/AIDS (Che et al., 2015).

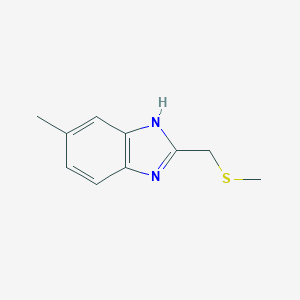

Corrosion Inhibition Properties : The effect of substitution and temperature on the corrosion inhibition properties of benzimidazole bearing 1, 3, 4-oxadiazoles for mild steel in sulfuric acid was studied. This research is relevant in the field of materials science and corrosion engineering (Ammal et al., 2018).

Eigenschaften

IUPAC Name |

1-(4-methyl-1,2,5-oxadiazol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c1-3-5(4(2)8)7-9-6-3/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCJZSBQXLBBKBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NON=C1C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90377475 | |

| Record name | 1-(4-methyl-1,2,5-oxadiazol-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methyl-1,2,5-oxadiazol-3-yl)ethanone | |

CAS RN |

165067-10-7 | |

| Record name | 1-(4-methyl-1,2,5-oxadiazol-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

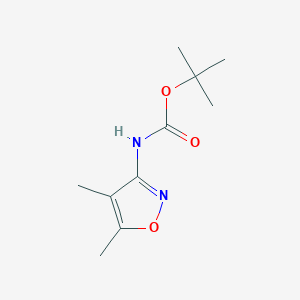

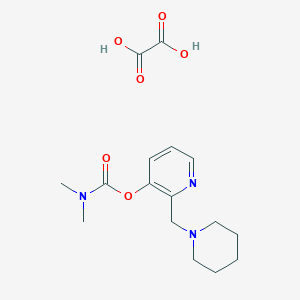

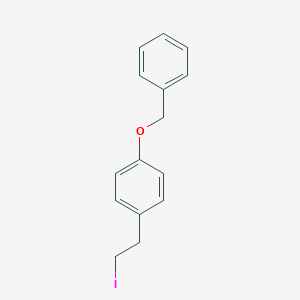

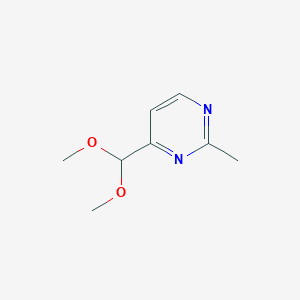

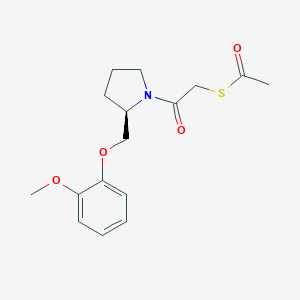

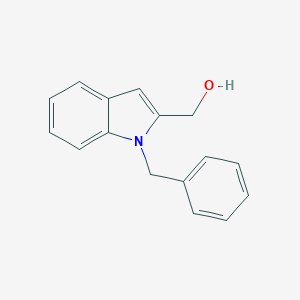

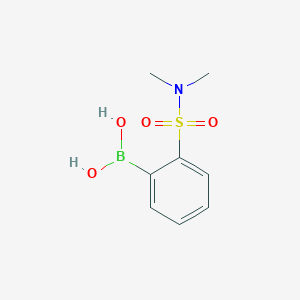

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(1R,2S)-2-Ethenyl-2-methylcyclobutyl]ethanone](/img/structure/B61289.png)

![2-[[7-[2-(diethylamino)ethylsulfanyl]-5-methyl-1,8-naphthyridin-2-yl]sulfanyl]-N,N-diethylethanamine](/img/structure/B61291.png)

![(3S)-5-oxo-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylic acid](/img/structure/B61308.png)